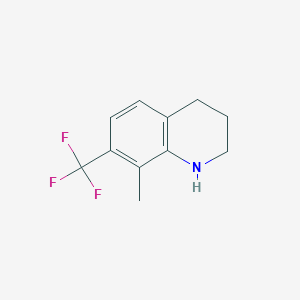

8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” belongs to the quinoline family . Quinolines are a group of organic compounds with a two-ring structure, which includes a benzene ring fused to a pyridine ring . They are widely used in the synthesis of various pharmaceuticals and other organic compounds .

Synthesis Analysis

While specific synthesis methods for “8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” are not available, quinoline derivatives are often synthesized using methods such as the Pechmann condensation . This involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid .Molecular Structure Analysis

The molecular structure of “8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” would consist of a quinoline backbone with a methyl group attached to the 8th carbon and a trifluoromethyl group attached to the 7th carbon . The “tetrahydro” prefix indicates that four additional hydrogen atoms are present, likely reducing a double bond in the ring structure .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” would undergo depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” would depend on its specific structure. Quinoline derivatives are generally crystalline solids at room temperature . They are often poorly soluble in water but can dissolve in organic solvents .科学的研究の応用

Chemical Synthesis and Optimization

One application involves the optimization of chemical structures for selective biochemical inhibition. For instance, fluorinated tetrahydroisoquinolines, closely related to 8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, have been explored for their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), balancing the effects of steric and electronic factors for enhanced selectivity and potency (Grunewald et al., 2006). This study highlights the nuanced approach required to achieve desired biological activities through molecular modification, including fluorination.

Metal Ion Extraction and Coordination Chemistry

The compound and its derivatives have been investigated for their utility in metal ion extraction and coordination chemistry. Research into 8-sulfonamidoquinoline derivatives has shown their effectiveness as chelate extraction reagents for divalent metal cations in ionic liquid extraction systems, indicating the potential of fluorinated quinolines in enhancing extractability and selectivity in such systems (Ajioka et al., 2008). This application is significant for the development of novel extraction reagents and methodologies in analytical and preparative chemistry.

Molecular Electronics and Luminescence

Quinoline compounds have also been explored for their electronic and luminescent properties, serving as potential materials for molecular electronics and sensing applications. Studies on 7-hydroxyquinoline-based Schiff bases, for example, have revealed their potential as bistable switches due to tautomeric and photophysical properties (Georgiev et al., 2021). Such materials are of interest for the development of novel optoelectronic devices, highlighting the versatility of fluorinated quinoline derivatives in materials science.

Antimicrobial Research

Further, 8-trifluoromethylquinoline derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating the role of such compounds in the development of new antimicrobial agents (Garudachari et al., 2014). The research showcases the potential of fluorinated quinolines in contributing to the discovery and optimization of antimicrobial drugs, an area of significant interest given the global challenge of antibiotic resistance.

作用機序

将来の方向性

The future directions for research on “8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” would likely involve exploring its potential applications in pharmaceuticals and other organic compounds. Given the wide range of biological activities exhibited by quinoline derivatives, it could be a promising area of study .

特性

IUPAC Name |

8-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c1-7-9(11(12,13)14)5-4-8-3-2-6-15-10(7)8/h4-5,15H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDNRVULAVKUKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NCCC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate](/img/structure/B2958516.png)

![Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate](/img/structure/B2958519.png)

![3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2958521.png)

![(1R,5S)-N-(4-(tert-butyl)phenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2958522.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2958523.png)

![2-chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B2958529.png)

![(6-Methylcyclohex-3-en-1-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2958536.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2958538.png)